![molecular formula C21H25N3O5 B1207454 N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide
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Overview
Description
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives, including those similar to N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide, are a significant area of research. These compounds often possess potential biological applications and are of interest in drug chemistry and medicinal chemistry. For instance, the synthesis of various benzamide derivatives has been explored for potential binding to nucleotide protein targets, indicating a broader scope of application in medicinal chemistry (Saeed et al., 2015).
Biological Activity and Applications
Benzamide derivatives have been investigated for their biological activities, including their potential as anti-tubercular agents and their ability to inhibit the proliferation of cancer cell lines. For example, certain benzamide derivatives showed promising activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Nimbalkar et al., 2018). Additionally, other derivatives demonstrated distinct inhibitory capacity against cancer cell lines, highlighting their potential in cancer therapy (Ji et al., 2018).
Antimicrobial and Antifungal Activities
Some benzamide derivatives have been evaluated for their antimicrobial and antifungal activities. This includes studies on the synthesis of novel compounds and their efficacy against various microbial species (Gul et al., 2017). This research is crucial in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Molecular Docking and Drug Design
Molecular docking studies of benzamide derivatives have been conducted to understand their interaction with biological targets, such as enzymes and receptors. These studies are instrumental in drug design and optimization, providing insights into the molecular basis of the compounds' biological activity (Patel et al., 2020).
properties
Product Name |
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide |
---|---|
Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2,5-dimethoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H25N3O5/c1-27-18-13-17(23-21(26)15-6-4-3-5-7-15)19(28-2)12-16(18)22-20(25)14-24-8-10-29-11-9-24/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
SAPNDXAWFRWBHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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